Chloracetylchlorid-13C2

Übersicht

Beschreibung

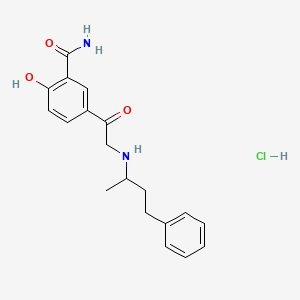

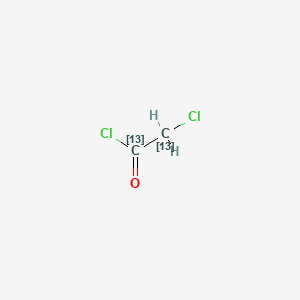

Chloroacetyl chloride-13C2 is a compound with the linear formula Cl13CH213COCl . It has a molecular weight of 114.93 .

Synthesis Analysis

Chloroacetyl chloride-13C2 is produced industrially by the carbonylation of methylene chloride, oxidation of vinylidene chloride, or the addition of chlorine to ketene . It may also be prepared from chloroacetic acid and thionyl chloride, phosphorus pentachloride, or phosgene .Molecular Structure Analysis

The molecular structure of Chloroacetyl chloride-13C2 consists of two carbon atoms, two chlorine atoms, and one oxygen atom . The molecular weight is 114.93 .Chemical Reactions Analysis

Chloroacetyl chloride-13C2 is bifunctional. The acyl chloride easily forms esters and amides, while the other end of the molecule is able to form other linkages, e.g. with amines . It is used in the synthesis of lidocaine .Physical And Chemical Properties Analysis

Chloroacetyl chloride-13C2 has a boiling point of 105-106 °C, a melting point of -22 °C, and a density of 1.443 g/mL at 25 °C . It has a mass shift of M+2 .Wissenschaftliche Forschungsanwendungen

Klar! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von Chloracetylchlorid-13C2, die sich auf sechs einzigartige Bereiche konzentriert:

Organische Synthese

This compound wird in der organischen Synthese häufig als Reagenz zur Einführung von Chloracetylgruppen in verschiedene Verbindungen verwendet. Diese isotopenmarkierte Verbindung ist besonders wertvoll bei der Synthese von markierten Pharmazeutika und anderen biologisch aktiven Molekülen, da sie es Forschern ermöglicht, die Stoffwechselwege und Interaktionen dieser Verbindungen in biologischen Systemen zu verfolgen .

Pharmazeutische Forschung

In der pharmazeutischen Forschung wird this compound zur Synthese von markierten Arzneimittelmolekülen verwendet. Dies hilft bei der Untersuchung der Pharmakokinetik und Pharmakodynamik von Arzneimitteln. Die Einarbeitung der 13C2-Markierung ermöglicht eine präzise Verfolgung und Quantifizierung des Arzneimittels und seiner Metaboliten mithilfe von Techniken wie der Kernmagnetresonanz (NMR)-Spektroskopie und der Massenspektrometrie .

Biochemische Studien

This compound wird in biochemischen Studien verwendet, um Aminosäuren und Peptide zu modifizieren. Diese Modifikation kann helfen, die Proteinstruktur und -funktion sowie die Entwicklung von Enzyminhibitoren zu verstehen. Die markierte Verbindung bietet ein Mittel, um die Interaktionen und Stabilität dieser modifizierten Biomoleküle unter verschiedenen Bedingungen zu untersuchen .

Umweltchemie

In der Umweltchemie wird this compound verwendet, um die Abbauwege von chlorierten organischen Verbindungen zu untersuchen. Durch die Einarbeitung der 13C2-Markierung können Forscher die Abbauprodukte verfolgen und das Umweltverhalten dieser Verbindungen verstehen. Diese Informationen sind entscheidend für die Beurteilung der Umweltauswirkungen und die Entwicklung von Sanierungsstrategien .

Materialwissenschaften

This compound wird auch in den Materialwissenschaften zur Funktionalisierung von Polymeren und anderen Materialien eingesetzt. Die Einführung von Chloracetylgruppen kann die physikalischen und chemischen Eigenschaften von Materialien verändern und ihre Leistung in verschiedenen Anwendungen wie Beschichtungen, Klebstoffen und Verbundwerkstoffen verbessern .

Wirkmechanismus

Target of Action

Chloroacetyl chloride-13C2 is a bifunctional compound . It is primarily used as a synthetic intermediate in various chemical reactions . Its primary targets are the molecules it reacts with, which can vary depending on the specific reaction it is involved in .

Mode of Action

The mode of action of Chloroacetyl chloride-13C2 involves its ability to form esters and amides . This is due to the presence of an acyl chloride group in its structure, which is highly reactive and can easily form these compounds . The other end of the molecule can form other linkages, such as with amines .

Biochemical Pathways

Chloroacetyl chloride-13C2 is involved in various biochemical pathways, depending on its use. For instance, it is used in the synthesis of lidocaine , a local anesthetic. In this process, Chloroacetyl chloride-13C2 reacts with other compounds to form the lidocaine molecule .

Result of Action

The result of Chloroacetyl chloride-13C2’s action is the formation of new compounds through its reactions with other molecules. For example, in the synthesis of lidocaine, Chloroacetyl chloride-13C2 contributes to the formation of the lidocaine molecule .

Action Environment

The action of Chloroacetyl chloride-13C2 can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of water, as it reacts with water to produce hydrochloric acid . Therefore, it is typically handled and stored in a dry environment . Additionally, its reactivity can be influenced by temperature and the presence of other chemicals .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-chloroacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2Cl2O/c3-1-2(4)5/h1H2/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGCXGMAHQTYDJK-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13C](=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745764 | |

| Record name | Chloro(~13~C_2_)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

286367-76-8 | |

| Record name | Chloro(~13~C_2_)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286367-76-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

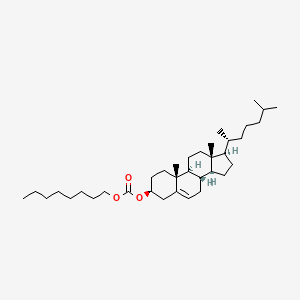

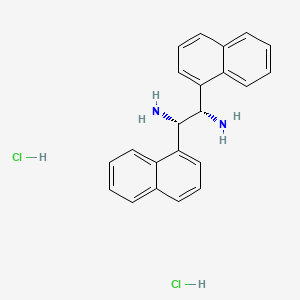

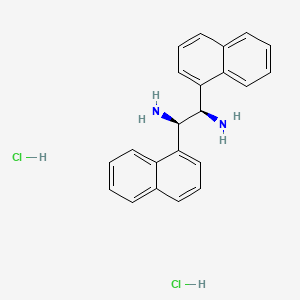

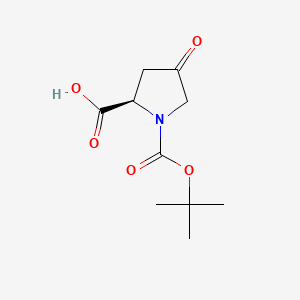

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-(Hydroxymethyl)-23,27-dimethyl-12-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21-azadecacyclo[14.11.1.11,24.14,15.15,8.04,28.05,14.019,27.021,26.011,31]hentriaconta-9,16(28)-diene-6,29-dione](/img/structure/B580217.png)

![7-oxo-7,8-dihydro-6H-pyrimido[5,4-b][1,4]oxazine-2-carbaldehyde](/img/structure/B580223.png)

![9-Thia-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7,10-pentaene](/img/structure/B580225.png)

![5-bromo-1,4-dimethyl-1H-benzo[d][1,2,3]triazole](/img/structure/B580226.png)